![molecular formula C25H28N4O2S B13825338 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD04991444 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04991444 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: MFCD04991444 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of major products. Understanding these reactions is essential for predicting the behavior of the compound in different environments.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD04991444 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Aplicaciones Científicas De Investigación
MFCD04991444 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD04991444 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into how the compound exerts its effects. The molecular targets and pathways involved are crucial for determining the compound’s efficacy and safety in various applications.
Comparación Con Compuestos Similares
MFCD04991444 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. By comparing these compounds, researchers can identify the distinct features and advantages of MFCD04991444.
Conclusion
MFCD04991444 is a compound with significant potential in various scientific fields. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide further insights into its utility and potential.
Propiedades
Fórmula molecular |
C25H28N4O2S |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C25H28N4O2S/c1-14(2)9-10-32-24-28-22-21(23(31)29-24)19(16-7-5-15(13-26)6-8-16)20-17(27-22)11-25(3,4)12-18(20)30/h5-8,14,19H,9-12H2,1-4H3,(H2,27,28,29,31) |
Clave InChI |
CGLHZYDKWVIUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


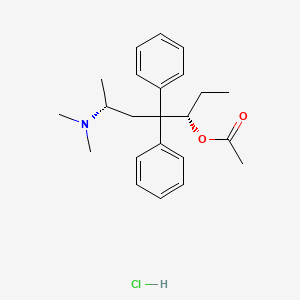
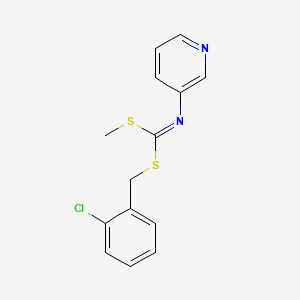
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)
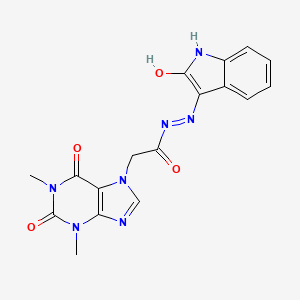
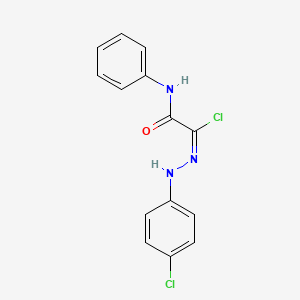
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
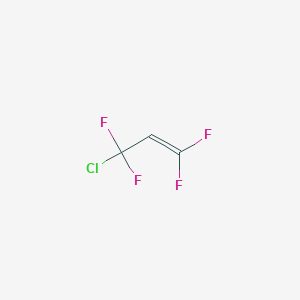
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
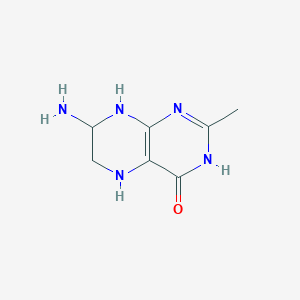
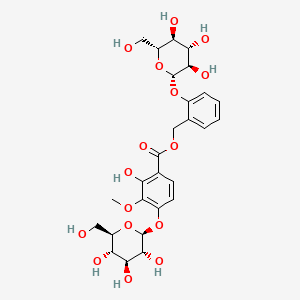
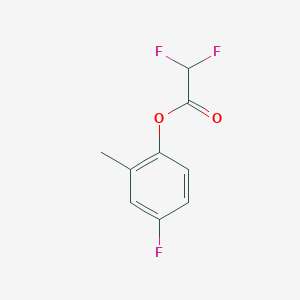
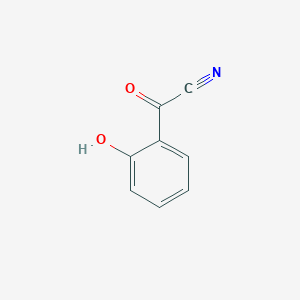

![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
